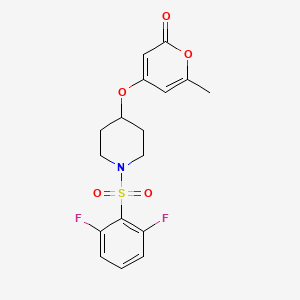

4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 2H-pyran-2-one group and a difluorophenyl group. The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Scientific Research Applications

Antimicrobial Activity

A series of new derivatives, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, have been synthesized and shown to exhibit significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential for development into novel antimicrobial agents. These compounds, characterized by spectral studies, underline the compound's potential in addressing infectious diseases through new molecular frameworks (Mallesha & Mohana, 2014).

Corrosion Inhibition

Piperidine and its derivatives, including piperidones and tetrahydrothiopyrones, have been studied for their effectiveness as corrosion inhibitors for copper in acidic environments. These compounds exhibit varying degrees of protection, offering insights into the development of more efficient corrosion-resistant materials and coatings. The study demonstrates the compounds' capability to retard corrosion processes, suggesting their potential utility in protecting metal surfaces in industrial applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Spin-Crossover and Phase Changes in Iron(II) Complexes

Research into iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands reveals intricate interplays between spin-crossover properties and crystallographic phase changes. These findings could inform the design of novel materials with tunable magnetic properties, potentially useful in data storage and sensing applications. The study highlights the chemical versatility and potential technological applications of such complexes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Synthesis of Pyrano[3,2-c]coumarins

The synthesis of novel pyrano[3,2-c]coumarin derivatives containing a sulfone moiety has been achieved through multi-component reactions catalyzed by piperidine. This process demonstrates an eco-friendly approach to synthesizing coumarin derivatives, which are of interest for biological screening. The improved reaction rates and yields under ultrasonic irradiation highlight the method's efficiency and potential for generating compounds with biological activity (Al-Bogami, 2013).

Properties

IUPAC Name |

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO5S/c1-11-9-13(10-16(21)24-11)25-12-5-7-20(8-6-12)26(22,23)17-14(18)3-2-4-15(17)19/h2-4,9-10,12H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYAEAAEAGSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2685057.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)

![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)